molecular formula C13H24N2O2 B13344896 tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B13344896
M. Wt: 240.34 g/mol
InChI Key: HLWCYSDJNMWINP-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of 2-bromo-5-iodopyridine to form the pyrrolo[3,2-c]pyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyridine ring to form dihydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atom, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of various functional groups like alkyl, acyl, or silyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology: In biological research, it is used as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Uniqueness: tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-methyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-5-10-9-14(4)7-6-11(10)15/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCYSDJNMWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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